azetidin-3-yl-N,N-dimethylmethanamine hydrochloride
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Overview
Description
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C6H15ClN2 and a molecular weight of 150.65 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and is commonly used in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride typically involves the reaction of azetidine with N,N-dimethylmethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to azetidin-3-yl-N,N-dimethylmethanamine hydrochloride include:
- Azetidine
- N,N-Dimethylmethanamine
- Aziridine derivatives
Uniqueness
This compound is unique due to its combination of the azetidine ring and the N,N-dimethylmethanamine group. This combination imparts specific chemical properties and reactivity that make it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPXMVFXWYLCCNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CNC1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90630496 |
Source
|
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741287-55-8 |
Source
|
Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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